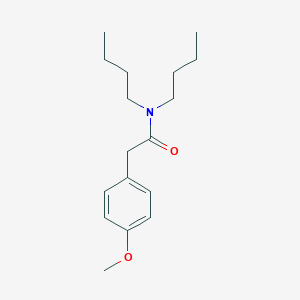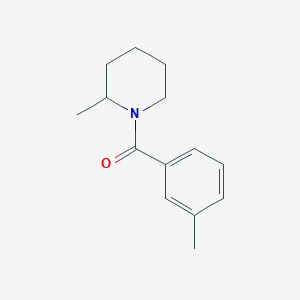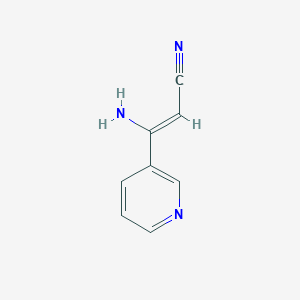
3-Amino-3-(3-pyridinyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3-pyridinyl)acrylonitrile, also known as APAN, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. APAN is a nitrogen-containing heterocyclic compound that possesses a pyridine ring and a cyano group attached to an acrylonitrile moiety.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism, such as DNA polymerase and RNA polymerase. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and physiological effects:
3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Amino-3-(3-pyridinyl)acrylonitrile is its versatility in synthetic applications, as it can be easily modified to introduce various functional groups. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo, making it a safe and promising candidate for further development. However, one of the limitations of 3-Amino-3-(3-pyridinyl)acrylonitrile is its relatively low solubility in common organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-Amino-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential applications in material science and organic synthesis. In addition, further studies are needed to elucidate the mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile can be achieved through a variety of methods, including the reaction of cyanoacetic acid with 3-pyridinylamine, the reaction of ethyl cyanoacetate with 3-pyridinylamine, or the reaction of ethyl cyanoacetate with 3-aminopyridine. Among these methods, the reaction of cyanoacetic acid with 3-pyridinylamine has been reported to be the most efficient, yielding 3-Amino-3-(3-pyridinyl)acrylonitrile in high purity and yield.
Applications De Recherche Scientifique
3-Amino-3-(3-pyridinyl)acrylonitrile has been widely studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to possess antitumor, antiviral, and antibacterial activities. In material science, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a building block for the synthesis of various heterocyclic compounds.
Propriétés
Formule moléculaire |
C8H7N3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(Z)-3-amino-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-3-8(10)7-2-1-5-11-6-7/h1-3,5-6H,10H2/b8-3- |
Clé InChI |
LYVMPDNCWIHLDR-BAQGIRSFSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C(=C/C#N)/N |
SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
SMILES canonique |
C1=CC(=CN=C1)C(=CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



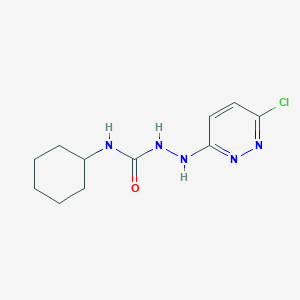

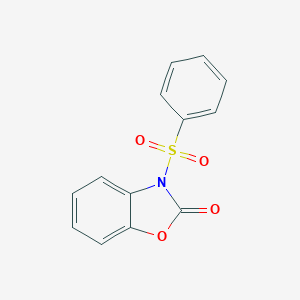
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
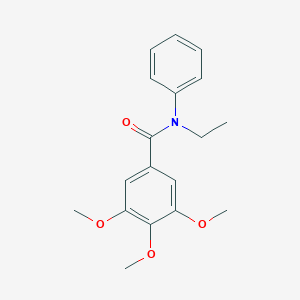
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

